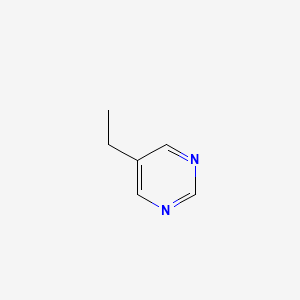

5-Ethylpyrimidine

概要

説明

5-Ethylpyrimidine is an organic compound consisting of a pyrimidine ring with an ethyl group attached at the 5th position. This compound has garnered significant attention in scientific research due to its diverse range of applications in various fields, including agrochemicals, pharmaceuticals, and materials science.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyrimidine can be achieved through various methods. One common approach involves the reaction of ethyl cyanoacetate with formamide under acidic conditions to form the pyrimidine ring . Another method includes the use of terminal alkynes with n-octyl, phenyl, and cyclohexyl groups in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to enhance efficiency and scalability .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring undergoes SNAr reactions at electron-deficient positions (e.g., C2, C4, C6), especially when activated by electron-withdrawing groups. For example:

- Chloride Displacement : 4-Chloro-5-ethylpyrimidine reacts with amines (e.g., piperazine) in dimethylformamide (DMF) with K₂CO₃ to form 4-amino-5-ethylpyrimidine derivatives in 75–91% yields .

- Suzuki-Miyaura Coupling : Palladium-catalyzed coupling of 2-chloro-5-ethylpyrimidine with aryl boronic acids produces biaryl derivatives under mild conditions .

Table 1: SNAr Reactions of 5-Ethylpyrimidine Derivatives

Condensation Reactions

This compound participates in cyclocondensation reactions to form fused heterocycles:

- With β-Keto Esters : Under acidic conditions, this compound-4,6-diol reacts with β-keto esters to yield pyrano[2,3-d]pyrimidine derivatives, which exhibit anti-inflammatory activity (IC₅₀ = 23.8–42.1 μM against COX-2) .

- IEDDA Reactions : Aldehydes/ketones react with 1,3,5-triazines via inverse electron-demand Diels-Alder (IEDDA) pathways to form polysubstituted pyrimidines. For example, cyclohexanone and triazine yield diethyl this compound-2,4-dicarboxylate in 85% yield .

Oxidation and Reduction

- Oxidation : this compound-2,4-diamine undergoes oxidation with H₂O₂ to form pyrimidine N-oxides, which are intermediates in antiviral drug synthesis.

- Reduction : Catalytic hydrogenation of this compound derivatives (e.g., nitro groups) using Pd/C or Raney Ni yields aminopyrimidines .

Biological Activity

This compound derivatives are key in medicinal chemistry:

- Antiviral Agents : 2-(4-(2,6-Difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine inhibits human dihydroorotate dehydrogenase (DHODH) with IC₅₀ = 13 nM, showing potent antiviral activity .

- Anticancer Agents : 2-Amino-5-ethylpyrimidine derivatives exhibit cytotoxicity against HeLa cells (IC₅₀ = 1.2–4.8 μM) by targeting thymidylate synthase .

Table 2: Biological Activities of this compound Derivatives

| Derivative | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 5-Ethyl-2,4-diaminopyrimidine | Dihydrofolate reductase | 0.8 μM | |

| This compound-quinolincarboxylate | Lactate dehydrogenase | 0.12 μM |

Acid-Base Reactions

The pyrimidine ring acts as a weak base, forming salts with strong acids. For example, 2-methyl-5-ethylpyridine (a related compound) neutralizes HCl exothermically to form a hydrochloride salt .

Mechanistic Insights

- E2 Elimination : Dichlorophosphate intermediates derived from 5-ethylpyrimidines undergo E2 elimination with pyridine to form alkenes .

- Grignard Reactions : Pyrimidin-5-yl-lithium, generated from 5-bromopyrimidine, reacts with ethyl formate to form ethyl pyrimidine-5-carboxylate in a one-pot synthesis .

Key Research Findings

科学的研究の応用

Biological Activities

1. Antiviral Properties

Research has indicated that derivatives of 5-ethylpyrimidine exhibit significant antiviral activity. Notably, arabinofuranosyl-5-ethylpyrimidine nucleosides have shown selective antiherpes activity, demonstrating the compound's potential in developing antiviral therapies against herpes viruses . The mechanism involves the inhibition of viral replication, making it a candidate for further investigation in antiviral drug development.

2. Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including those related to this compound. In vitro assays have demonstrated that certain compounds can significantly inhibit cyclooxygenase-2 (COX-2) activity, which is a critical enzyme involved in inflammation. The IC50 values for these compounds were comparable to standard anti-inflammatory drugs like celecoxib . This suggests that this compound and its derivatives could be explored for their potential as anti-inflammatory agents.

3. Antimicrobial Activity

Pyrimidine derivatives, including this compound, have been evaluated for their antibacterial properties. Research indicates that specific substituted pyrimidines show significant antibacterial activity against various pathogens. For instance, studies have reported promising results for certain 2-N-(aryl substituted)-4-methyl-6-phenylpyrimidine-5-carboxylic acids derived from pyrimidine structures . These findings suggest a potential role for this compound in developing new antimicrobial agents.

Case Study 1: Antiviral Activity

A study on arabinofuranosyl-5-ethylpyrimidine nucleosides demonstrated their effectiveness against herpes simplex virus types 1 and 2. The research outlined the structure-activity relationship (SAR) that contributed to their antiviral efficacy, indicating that modifications to the pyrimidine ring could enhance activity .

Case Study 2: Anti-inflammatory Potential

In a comparative study assessing various pyrimidine derivatives for COX-2 inhibition, compounds derived from this compound exhibited potent anti-inflammatory effects similar to established non-steroidal anti-inflammatory drugs (NSAIDs). This study emphasized the importance of specific substituents on the pyrimidine ring in enhancing biological activity .

Summary Table of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Antiviral | Inhibition of viral replication, particularly against herpes viruses | Arabinofuranosyl-5-ethylpyrimidine |

| Anti-inflammatory | Inhibition of COX-2 enzyme activity | Various substituted pyrimidines |

| Antimicrobial | Activity against bacterial pathogens | 2-N-(aryl substituted)-4-methyl derivatives |

作用機序

The mechanism of action of 5-Ethylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as thymidylate synthase inhibitors, blocking the synthesis of thymidine monophosphate, which is crucial for DNA replication . This inhibition leads to the disruption of cell proliferation, making it a potential candidate for anticancer therapy .

類似化合物との比較

2-Amino-5-Ethylpyrimidine: Known for its antiproliferative activity against cancer cells.

5-Bromo-4-Ethylpyrimidine: Used in various synthetic applications.

Pyrimethamine: A derivative with significant pharmaceutical applications.

Uniqueness: 5-Ethylpyrimidine stands out due to its specific ethyl substitution at the 5th position, which imparts unique chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in medicinal chemistry and materials science.

生物活性

5-Ethylpyrimidine is a heterocyclic compound with significant biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

This compound is characterized by its pyrimidine ring with an ethyl group at the 5-position. The synthesis typically involves cyclization reactions of appropriate precursors, which can include reactions between aldehydes and amines or through more complex synthetic pathways involving other pyrimidine derivatives.

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied, revealing a range of pharmacological properties:

- Antiviral Activity :

-

Anticancer Properties :

- Pyrimidine derivatives, including this compound, have been explored for their anticancer activities. They have been shown to induce apoptosis in cancer cell lines, including gastric adenocarcinoma and HeLa cells. The cytotoxicity of these compounds was assessed using various assays, demonstrating their potential as chemotherapeutic agents .

-

Anti-inflammatory Effects :

- Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, certain substituted pyrimidines showed significant inhibition of COX-2 activity, which is crucial in the inflammatory response. The IC50 values of these compounds were comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Compound/Derivative | Assay Methodology | Key Findings |

|---|---|---|---|

| Antiviral | This compound deoxynucleosides | Viral replication inhibition assays | Effective against various viruses |

| Anticancer | This compound derivatives | MTT assay on cancer cell lines | Induced apoptosis in AGS and HeLa cells |

| Anti-inflammatory | Substituted pyrimidines | COX-1/COX-2 inhibition assays | Comparable efficacy to celecoxib |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antiviral Mechanism : The antiviral activity is believed to stem from the compound's ability to interfere with viral replication processes, possibly through incorporation into viral nucleic acids or inhibition of viral enzymes.

- Anticancer Mechanism : The induction of apoptosis in cancer cells may involve the activation of intrinsic apoptotic pathways and modulation of cell cycle progression, particularly arresting cells at the G2/M phase .

- Anti-inflammatory Mechanism : The inhibition of COX enzymes suggests that these compounds may reduce the production of pro-inflammatory mediators, thereby alleviating inflammation.

特性

IUPAC Name |

5-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-6-3-7-5-8-4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTSPTRANGPNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560225 | |

| Record name | 5-Ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25193-94-6 | |

| Record name | 5-Ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。